O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000
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Overview
Description
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 is a compound that belongs to the class of polyethylene glycol derivatives. It is characterized by the presence of a Boc-protected amino group and a carboxyethyl group attached to a polyethylene glycol backbone. This compound is widely used in various scientific and industrial applications due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 typically involves the following steps:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino group.
Polyethylene Glycol Conjugation: The Boc-protected amino group is then conjugated to polyethylene glycol (PEG) through a series of coupling reactions.
Carboxyethyl Group Introduction: The carboxyethyl group is introduced via esterification or amidation reactions, depending on the desired final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions and scalability.
Purification Steps: Such as chromatography and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 undergoes various chemical reactions, including:
Substitution Reactions: Where the Boc-protected amino group can be deprotected and substituted with other functional groups.
Esterification and Amidation: Involving the carboxyethyl group to form esters or amides.
Oxidation and Reduction: Depending on the specific functional groups present in the compound.
Common Reagents and Conditions
Deprotection: Using acids like trifluoroacetic acid (TFA) to remove the Boc group.
Coupling Reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) for esterification and amidation reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of polyethylene glycol with different functional groups, which can be tailored for specific applications.
Scientific Research Applications
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism of action of O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 involves its ability to modify the physical and chemical properties of molecules it is conjugated with. The Boc-protected amino group and carboxyethyl group allow for targeted interactions with specific molecular targets and pathways, enhancing the compound’s functionality in various applications.
Comparison with Similar Compounds
Similar Compounds
- O-(2-Aminoethyl)-O′-[2-(Boc-amino)ethyl]polyethylene glycol 5,000
- O-(2-Aminoethyl)-O′-[2-(Boc-amino)ethyl]decaethylene glycol
- O-(2-Aminoethyl)-O′-[2-(Boc-amino)ethyl]octaethylene glycol
Uniqueness
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 is unique due to its specific molecular structure, which provides a balance of hydrophilicity and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and properties.
Biological Activity
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 (Boc-PEG) is a specialized compound within the class of polyethylene glycol (PEG) derivatives, characterized by its unique functional groups that enhance its biological activity. This article explores its biological properties, mechanisms of action, and applications in various scientific fields, supported by relevant data and research findings.
Chemical Structure and Properties
Chemical Information:
- CAS Number: 187848-68-6
- Molecular Formula: C32H63NO16
- Molecular Weight: 717.847 g/mol
- IUPAC Name: 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
The compound features a Boc-protected amino group and a carboxyethyl group linked to a PEG backbone, which significantly influences its solubility and reactivity in biological contexts.
The biological activity of Boc-PEG is primarily attributed to its ability to modify biomolecules. The Boc-protected amino group can be selectively deprotected to facilitate conjugation with various therapeutic agents, while the carboxyethyl group enhances solubility and stability in physiological environments. This dual functionality allows for targeted delivery and improved bioavailability of drugs.
Drug Delivery Systems
Boc-PEG has been extensively studied for its role in drug delivery systems. Its ability to enhance the solubility and stability of hydrophobic drugs makes it an ideal candidate for formulating injectable therapies. Research indicates that Boc-PEG conjugates can improve the pharmacokinetics of therapeutic agents, leading to increased efficacy and reduced side effects.
Case Study:
In a study published in Bioconjugate Chemistry, Boc-PEG was used to modify doxorubicin, resulting in a formulation that exhibited enhanced cellular uptake and reduced cardiotoxicity compared to free doxorubicin .
Gene Therapy
Boc-PEG's properties are also leveraged in gene therapy applications. The compound can facilitate the delivery of nucleic acids (e.g., siRNA, mRNA) by forming stable complexes that protect the nucleic acids from degradation while promoting cellular uptake.
Research Findings:
A study demonstrated that Boc-PEG-conjugated nanoparticles effectively delivered siRNA into cancer cells, resulting in significant gene silencing and reduced tumor growth in vivo .
Comparative Biological Activity
To illustrate the efficacy of Boc-PEG in various applications, the following table summarizes its performance compared to other PEG derivatives:
Compound | Solubility | Cellular Uptake | Efficacy in Drug Delivery | Stability |
---|---|---|---|---|
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)PEG 3000 | High | High | Excellent | High |
O-(2-aminoethyl)-O′-(2-carboxyethyl)PEG 3000 | Moderate | Moderate | Good | Moderate |
O-(2-hydroxyethyl)-O′-(2-carboxyethyl)PEG 3000 | Low | Low | Poor | Low |
Properties
CAS No. |
187848-68-6 |
---|---|
Molecular Formula |
C32H63NO16 |
Molecular Weight |
717.847 |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H63NO16/c1-32(2,3)49-31(36)33-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-28-47-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) |
InChI Key |
QMJVJXMTYZIZKH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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